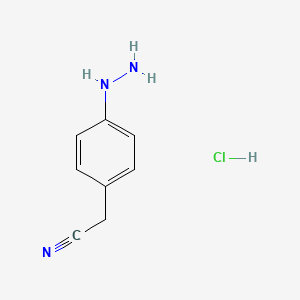![molecular formula C16H14FNO4 B8561434 2-[(4-fluorobenzoyl)amino]-4-methoxy-3-methylbenzoic acid CAS No. 922520-23-8](/img/structure/B8561434.png)
2-[(4-fluorobenzoyl)amino]-4-methoxy-3-methylbenzoic acid
Übersicht
Beschreibung
2-[(4-fluorobenzoyl)amino]-4-methoxy-3-methylbenzoic acid is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorobenzamido group, a methoxy group, and a methyl group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorobenzoyl)amino]-4-methoxy-3-methylbenzoic acid typically involves the following steps:
Nitration: The starting material, 4-methoxy-3-methylbenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acylation: The amino group is acylated with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-fluorobenzoyl)amino]-4-methoxy-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Reduction: The fluorobenzamido group can be reduced to an amine under reductive conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 2-(4-Fluorobenzamido)-4-carboxy-3-methylbenzoic acid.
Reduction: Formation of 2-(4-Fluoroanilino)-4-methoxy-3-methylbenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(4-fluorobenzoyl)amino]-4-methoxy-3-methylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-[(4-fluorobenzoyl)amino]-4-methoxy-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzamido group can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The methoxy and methyl groups can influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid: Known for its antidiabetic potential and ability to ameliorate insulin sensitivity.
2-(4-Chlorobenzamido)-4-methoxy-3-methylbenzoic acid: Similar structure but with a chlorine atom instead of fluorine, affecting its reactivity and biological activity.
Uniqueness
2-[(4-fluorobenzoyl)amino]-4-methoxy-3-methylbenzoic acid is unique due to the presence of the fluorine atom, which can enhance its metabolic stability and binding affinity to target proteins. The combination of the methoxy and methyl groups further contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
922520-23-8 |
|---|---|
Molekularformel |
C16H14FNO4 |
Molekulargewicht |
303.28 g/mol |
IUPAC-Name |
2-[(4-fluorobenzoyl)amino]-4-methoxy-3-methylbenzoic acid |
InChI |
InChI=1S/C16H14FNO4/c1-9-13(22-2)8-7-12(16(20)21)14(9)18-15(19)10-3-5-11(17)6-4-10/h3-8H,1-2H3,(H,18,19)(H,20,21) |
InChI-Schlüssel |
VJOZYSDLFSYCPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1NC(=O)C2=CC=C(C=C2)F)C(=O)O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(4-{[(Benzyloxy)carbonyl]amino}butyl)phenoxy]acetic acid](/img/structure/B8561359.png)


![[2-(4-Methyl-piperazin-1-yl)-pyrimidin-4-yl]-hydrazine](/img/structure/B8561391.png)
![5-(4-amino-1-isopropyl-1H-pyrazolo[4,3-c]pyridin-3-yl)-2-fluorobenzonitrile](/img/structure/B8561399.png)

![Methyl [[bis-(4-fluorophenyl)methyl]thio]acetate](/img/structure/B8561406.png)






